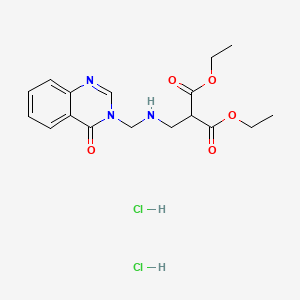
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a quinazolinyl group, which is known for its diverse biological activities, making it a valuable target for research in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinyl intermediate, which is then reacted with propanedioic acid derivatives under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinyl group, leading to different analogs.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which are of interest due to their potential biological activities.
Applications De Recherche Scientifique
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinyl group is known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinyl core and exhibit similar biological activities.
Propanedioic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness
Propanedioic acid, ((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, diethyl ester, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
75159-23-8 |
|---|---|
Formule moléculaire |
C17H23Cl2N3O5 |
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
diethyl 2-[[(4-oxoquinazolin-3-yl)methylamino]methyl]propanedioate;dihydrochloride |
InChI |
InChI=1S/C17H21N3O5.2ClH/c1-3-24-16(22)13(17(23)25-4-2)9-18-10-20-11-19-14-8-6-5-7-12(14)15(20)21;;/h5-8,11,13,18H,3-4,9-10H2,1-2H3;2*1H |
Clé InChI |
IAHJPJBPADYFIL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CNCN1C=NC2=CC=CC=C2C1=O)C(=O)OCC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


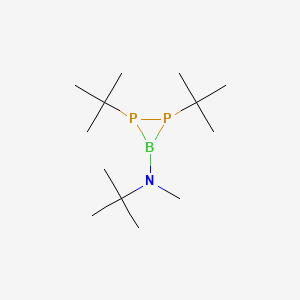
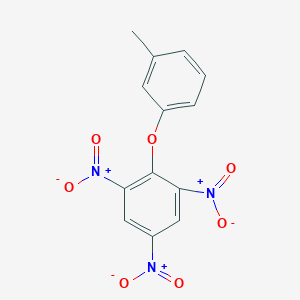
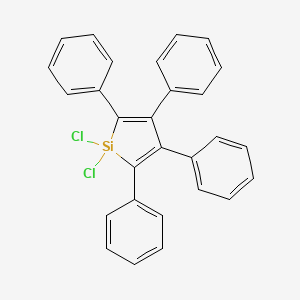
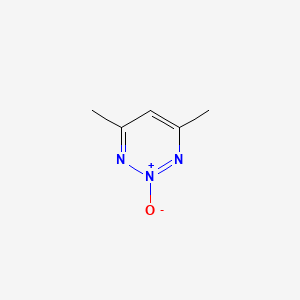


![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)
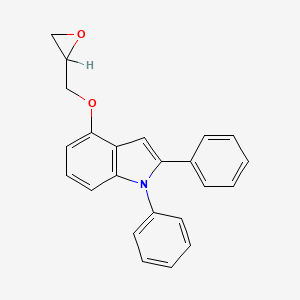

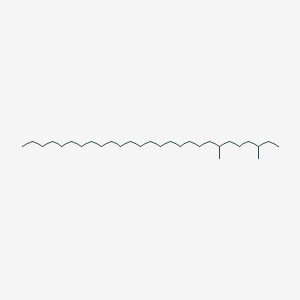

![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)

